

IUPAC nomenclature for Cyclotetradeca-1,3,9triene derivatives

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Compound of Interest

Compound Name: Cyclotetradeca-1,3,9-triene

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An In-depth Technical Guide to the IUPAC Nomenclature of **Cyclotetradeca-1,3,9-triene**Derivatives and Related Cembranoids

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **cyclotetradeca-1,3,9-triene** derivatives, a core structure within the broader class of cembranoid natural products. It is intended for researchers, scientists, and professionals in drug development who work with these complex macrocyclic compounds. The guide details the systematic naming conventions, presents key experimental data, outlines detailed synthetic and analytical protocols, and visualizes relevant chemical pathways and workflows.

IUPAC Nomenclature of Cembranoids

Cembranoids are a large family of natural products characterized by a 14-membered carbon ring, the cembrane skeleton.[1] These diterpenoids are biosynthesized from the cyclization of geranylgeranyl pyrophosphate (GGPP).[2] The IUPAC nomenclature for these compounds is based on this parent structure.

1.1 The Cembrane Skeleton and Numbering

The parent structure is named cembrane. The numbering of the 14-carbon macrocycle begins at the carbon atom bearing the isopropyl group, which is designated as C1. The numbering then proceeds sequentially around the ring, as illustrated below. The three methyl groups are typically found at positions C4, C8, and C12.[1]



1.2 Naming Unsaturation and Stereochemistry

The presence of double bonds is indicated by changing the "-ane" suffix to "-ene," "-diene," "-triene," and so on, with locants indicating the starting position of each double bond.[3] For the specific case of a **cyclotetradeca-1,3,9-triene** core, the name would be based on cembra-1,3,9-triene.

The stereochemistry of the double bonds is critical and is designated using the E/Z notation, which is the IUPAC-preferred method.[3] This system assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

- (Z): From the German zusammen (together), indicates that the higher-priority groups are on the same side of the double bond.
- (E): From the German entgegen (opposite), indicates that the higher-priority groups are on opposite sides.

For a complete name, the stereochemical descriptors are placed in parentheses at the beginning of the name, along with their locants. For example, a hypothetical derivative would be named (1E,3E,9E)-cembra-1,3,9-triene.

1.3 Substituents and Functional Groups

Substituents are named as prefixes in alphabetical order, with locants indicating their position on the cembrane ring. Functional groups are indicated by prefixes or suffixes according to IUPAC priority rules. For instance, a hydroxyl group is denoted by the prefix "hydroxy-" or the suffix "-ol". Many cembranoids are fused to a lactone ring, and these are termed cembranolides.[1]

Example: Sarcophytol A Sarcophytol A, a well-known cembranoid, possesses a cembratriene skeleton with a hydroxyl group. Its systematic name, based on the cembrane framework, is (1E,3E,7E)-cembra-1,3,7,11-tetraen-15-ol.

Quantitative Data of Representative Cembranoid Derivatives



Cembranoids exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] The data for selected derivatives are summarized below.

Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Cembranoids

Compound Name	Source Organism	Biological Activity	Assay Details	IC50 / ED50	Reference
Sarcophytol A	Sarcophyto n glaucum	Cytotoxic	P-388 cell line	0.15 μg/mL	[4]
Sarcocrassoli de A	S. crassocaule	Cytotoxic	P-388 cell line	0.14 μg/mL	[4]
Crassolide	S. crassocaule	Cytotoxic	P-388 cell line	0.16 μg/mL	[4]
Norcembreno lide B	Sinularia sp.	Anti- inflammatory	LPS-induced TNF-α production	-	[5]

| Scabrolide D | S. scabra | Anti-inflammatory | LPS-induced TNF- α production | - |[5] |

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for Sarcophytembranoid A (in CDCl₃)



Position	¹³ C NMR (δc)	¹H NMR (δH, mult., J in Hz)	
1	125.7	5.09, d, 9.8	
2	38.3	2.05, m; 1.95, m	
3	36.5	2.11, m	
4	134.5	-	
5	124.8	5.12, t, 6.3	
6	24.9	2.08, m	
7	84.1	4.45, d, 8.4	
8	78.4	-	
11	145.2	5.25, d, 9.1	
12	130.1	-	
15	78.4	-	
16	28.9	1.25, s	
17	26.4	1.28, s	
18	15.2	1.62, s	
19	16.8	1.75, s	
20	18.9	1.88, s	

(Data adapted from reference[2])

Experimental Protocols

The synthesis and isolation of cembranoid derivatives involve complex, multi-step procedures. Below are detailed methodologies for key experiments.

3.1 Total Synthesis of Norcembrenolide B

Foundational & Exploratory





The total synthesis of norcembrenolide B involves the construction of the 14-membered cembrane skeleton followed by a series of selective oxidations and reorganizations.[5]

Step 1: Stille Coupling for Aldehyde Synthesis

- Reaction: Coupling of vinyl iodide 11 with furfural stannane 10.
- Protocol: To a solution of vinyl iodide 11 in a suitable solvent (e.g., DMF), furfural stannane 10 and a palladium catalyst (e.g., Pd(PPh₃)₄) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product aldehyde 12 is extracted and purified by column chromatography. The reported yield is 78%.[5]

Step 2: Kishi-Nozaki Coupling for Macrocyclization

- Reaction: Intramolecular coupling of allyl bromide 13 to form the cembrane ring.
- Protocol: The aldehyde 12 is first converted to allyl bromide 13 via Appel bromination (using CBr4 and PPh3). The resulting bromide is then subjected to Kishi-Nozaki conditions. A solution of CrCl2 and a catalytic amount of NiCl2 in a polar aprotic solvent (e.g., DMF) is prepared. The allyl bromide 13 is added slowly to this mixture at room temperature under an inert atmosphere. The reaction proceeds to form the macrocycle norbipinnatin J (6). The product is isolated by extraction and purified via chromatography, yielding the major diastereomer in 82% yield.[5]

Step 3: Furan Oxidation and Cyclization

- Reaction: Conversion of the furan moiety to a β-keto-tetrahydrofuranone.
- Protocol: The advanced intermediate is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of CrO₃ in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction is stirred until completion. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The product, norcembrenolide B (8), is obtained after extraction and purification by column chromatography, with a reported yield of 50%. The structure is typically confirmed by crystallographic studies.[5]

3.2 General Protocol for Isolation from Soft Corals



- Extraction: The collected soft coral specimens (e.g., Sarcophyton trocheliophorum) are minced and exhaustively extracted with an organic solvent like ethyl acetate or methanol/dichloromethane.[2]
- Partitioning: The crude extract is concentrated under reduced pressure and partitioned between solvents of differing polarity, such as ethyl acetate and water, to separate compounds based on their solubility.
- Chromatography: The organic-soluble fraction is subjected to multiple stages of column chromatography. A typical sequence involves silica gel chromatography with a gradient elution system (e.g., n-hexane to ethyl acetate), followed by reversed-phase HPLC for final purification of individual cembranoids.[2] Fractions are monitored by TLC and NMR spectroscopy.

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex chemical processes.

4.1 Biosynthetic Pathway of the Cembrane Skeleton

The cembrane ring is biosynthesized from the head-to-tail cyclization of geranylgeranyl pyrophosphate (GGPP).



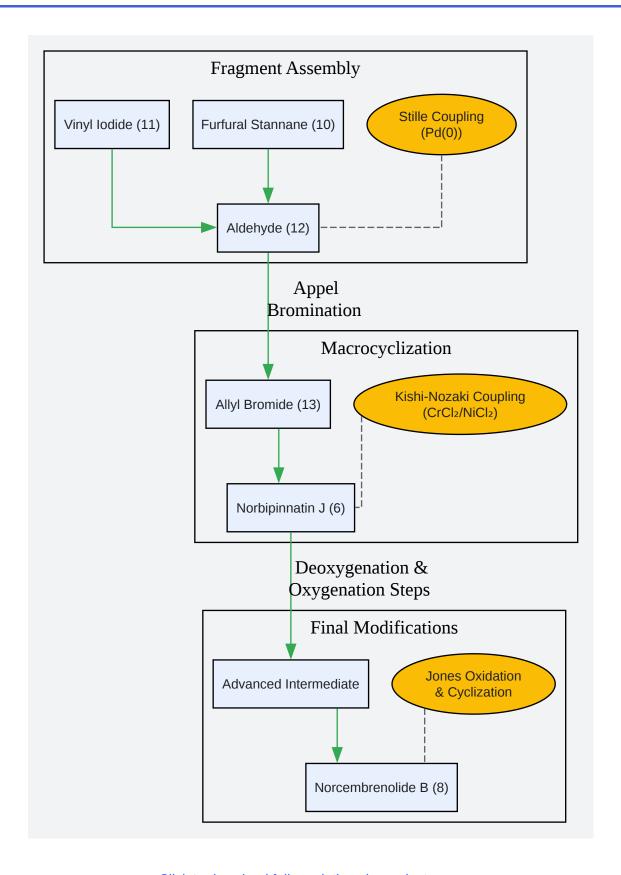
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Caption: Biosynthesis of the cembrane skeleton from GGPP.

4.2 Experimental Workflow for Total Synthesis of Norcembrenolide B

This workflow outlines the key transformations in the laboratory synthesis of norcembrenolide B.





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Caption: Key stages in the total synthesis of Norcembrenolide B.



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